3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4/c1-11(2)10-20-16-9-12(3)21-18-17(13(4)22-23(16)18)14-5-7-15(19)8-6-14/h5-9,11,20H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCJBTVBKCODKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC(C)C)C)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved through the compound’s ability to fit into the CDK2 active site, forming essential hydrogen bonds. The inhibition of CDK2 leads to alterations in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the proliferation of cancer cells.
Biochemical Analysis
Biochemical Properties
The pyrazolopyrimidine scaffold of 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is known to interact with various enzymes and proteins. For instance, derivatives of pyrazolopyrimidines have been found to inhibit CDK2, a cyclin-dependent kinase essential for cell proliferation. The inhibition of CDK2 by these compounds can lead to alterations in cell cycle progression and induce apoptosis within cells.
Cellular Effects
3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine has shown cytotoxic activities against various cell lines. For example, it has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. These effects are likely due to the compound’s interactions with key cellular proteins and enzymes, leading to alterations in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine involves binding interactions with biomolecules and changes in gene expression. Molecular docking simulations have confirmed that this compound fits well into the active site of CDK2 through essential hydrogen bonding with Leu83. This interaction leads to the inhibition of CDK2, thereby affecting cell cycle progression and inducing apoptosis.
Biological Activity
3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition capabilities, and potential therapeutic applications.
- Molecular Formula : C18H21ClN4
- Molecular Weight : 328.84 g/mol
- Purity : Typically ≥95%
Anticancer Activity
Recent studies have indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds within this class have been shown to inhibit the growth of various cancer cell lines.
Case Study: MDA-MB-231 Cell Line
In a study involving the MDA-MB-231 breast cancer cell line, synthesized pyrazolo[1,5-a]pyrimidin-7-ols demonstrated notable cytotoxic effects. The MTT assay results indicated that these compounds reduced cell viability significantly compared to control groups. The most effective analogues were those that included substituents conducive to enhanced interaction with cellular targets .
| Compound ID | Concentration (µM) | % Cell Viability |
|---|---|---|
| 4a | 10 | 70 |
| 4b | 20 | 50 |
| 4c | 50 | 30 |
The mechanism by which 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine exerts its effects involves interactions with specific enzymes and proteins that play crucial roles in cellular processes. It has been noted to influence gene expression and protein binding dynamics, potentially leading to apoptosis in cancer cells .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes, including those involved in metabolic pathways relevant to cancer progression.
Enzyme Inhibition Assays
In vitro studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors of mycobacterial ATP synthase and other critical enzymes associated with tumor growth.
| Enzyme Target | Inhibition (%) at 50 µM |
|---|---|
| ATP Synthase | 85 |
| Acetylcholinesterase | 60 |
| Urease | 75 |
Pharmacological Potential
The biological profile of this compound suggests potential applications in treating various diseases beyond cancer. Its interaction with biological macromolecules indicates that it may also serve as a lead compound for developing drugs targeting infectious diseases like tuberculosis due to its structural similarity to known antitubercular agents .
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazolo[1,5-a]pyrimidines, including the compound , exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
- Case Study : A related compound demonstrated cytotoxic effects against the MDA-MB-231 breast cancer cell line with an IC50 value of 27.6 μM, suggesting that modifications in the pyrazolo[1,5-a]pyrimidine structure can enhance anticancer activity .
Antimicrobial Properties
The compound has shown promise in antimicrobial assays against a range of bacterial and fungal pathogens. Its structure allows it to interact with microbial enzymes and disrupt their function.
- Research Findings : Similar derivatives have been reported to possess broad-spectrum antimicrobial effects, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as selective phosphodiesterase inhibitors. This action can lead to reduced inflammation and may provide therapeutic benefits in inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:
| Structural Feature | Effect on Activity |
|---|---|
| 4-Chlorophenyl Group | Enhances binding affinity to target enzymes |
| Dimethyl Substituents | Improves solubility and bioavailability |
| N-(2-methylpropyl) Side Chain | Modulates pharmacokinetic properties |
Chemical Reactions Analysis
Table 1: Key Synthetic Reactions
| Reaction Type | Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclocondensation | Ethanol, 80°C, 12 h | 68–72 | |
| N-Alkylation | DMF, K₂CO₃, 60°C, 6 h | 85 | |
| Purification | Column chromatography (SiO₂, EtOAc) | >95% purity |
Functional Group Transformations
The secondary amine and aromatic substituents enable diverse transformations:
Acylation Reactions
The 7-amine reacts with acyl chlorides (e.g., acetyl chloride) to form amides, enhancing solubility for pharmacological studies.
Alkylation and Arylation
-
Mitsunobu Reaction : The amine participates in alkylation with alcohols (e.g., benzyl alcohol) using DIAD/PPh₃ .
-
Buchwald–Hartwig Coupling : Pd-catalyzed arylation introduces aryl groups at the 2-position .
Table 2: Functionalization Outcomes
Heterocyclic Ring Modifications
The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution and ring-expansion reactions:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 3-position, enhancing electron deficiency for further reactions .
-
Halogenation : NXS (N-bromosuccinimide) selectively brominates the 3-position under microwave (MW) irradiation .
Oxidation and Reduction
-
Oxidation : The 2-methyl group oxidizes to a carboxylic acid using KMnO₄, enabling conjugation with biomolecules .
-
Reduction : NaBH₄ reduces nitro groups to amines for prodrug synthesis.
Biological Interaction-Driven Reactions
The compound’s amine group participates in Schiff base formation with carbonyl-containing biomolecules, a mechanism exploited in targeted drug delivery .
Table 3: Interaction Studies
| Target | Reaction | Binding Affinity (Kd) | Source |
|---|---|---|---|
| CDK2 Kinase | Hydrogen bonding via 7-amine | 12 nM | |
| RSV F Protein | Hydrophobic interaction with 4-Cl-Ph | 1.8 nM |
Stability and Degradation
-
Hydrolysis : The pyrimidine ring resists hydrolysis under physiological pH but degrades in strong acids (HCl, 100°C) .
-
Photodegradation : UV exposure causes C–Cl bond cleavage, forming a phenolic byproduct.
Key Research Findings
-
Synthetic Flexibility : The 7-amine group is the most reactive site, enabling >15 derivatives with modified pharmacological profiles .
-
Electronic Effects : The 4-chlorophenyl group enhances electrophilic substitution at the 3-position due to its electron-withdrawing nature .
-
Biological Relevance : Derivatives with sulfone or sulfonamide groups at the 7-position show sub-nanomolar antiviral activity .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Pyrazolo[1,5-a]pyrimidin-7-amines
Key Observations:
- 3-Position Substituents : The 4-chlorophenyl group in the target compound provides electron-withdrawing effects and enhanced steric bulk compared to 4-fluorophenyl analogs (e.g., compounds 32–35), which are optimized for anti-mycobacterial activity .
- 5-Position : The 2,5-dimethyl configuration in the target compound may reduce metabolic oxidation compared to bulkier substituents (e.g., isopropyl or aryl groups in and ).
- 7-Amine Side Chain : The 2-methylpropyl (isobutyl) group offers moderate lipophilicity , contrasting with pyridylmethyl groups (e.g., compounds 32–35) that enhance hydrogen bonding but increase molecular weight .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Trends:
- The target compound’s higher XLogP (4.2 vs.
- Morpholinylpropyl and pyridylmethyl substituents (e.g., MPZP, compound 32) improve polarity, enhancing metabolic stability in liver microsomes .
Q & A
What are the common synthetic routes for preparing 3-(4-chlorophenyl)-2,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine, and what are their critical reaction parameters?
Level: Basic
Methodological Answer:
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl or β-enaminone precursors. Key steps include:
- Core formation : Reacting 3-amino-4,5-dimethylpyrazole with ethyl acetoacetate under reflux in acetic acid to form the pyrazolo[1,5-a]pyrimidine core .
- Substituent introduction : Introducing the 4-chlorophenyl group via nucleophilic substitution or azo-coupling reactions. For example, coupling with 4-chlorophenyl diazonium salts in pyridine at 60–80°C for 5–6 hours yields the substituted derivative .
- Amine functionalization : Reacting the intermediate with 2-methylpropylamine under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C to install the N-alkyl group .
Critical parameters : Reaction time (5–6 hours for cyclization), solvent choice (pyridine or DMF for solubility), and temperature control (reflux conditions) significantly impact yield and purity .
Which spectroscopic and crystallographic techniques are most reliable for characterizing the structural integrity of this compound?
Level: Basic
Methodological Answer:
- 1H/13C NMR : Essential for confirming substituent positions and amine proton environments. For example, the 4-chlorophenyl group shows distinct aromatic proton signals at δ 7.4–7.6 ppm, while the methylpropylamine moiety exhibits triplet signals for CH₂ groups .
- IR Spectroscopy : Validates functional groups (e.g., N-H stretching at ~3350 cm⁻¹ for the amine group) .
- Mass Spectrometry (MS) : Confirms molecular weight via molecular ion peaks (e.g., [M+H]+ at m/z 383 for C₁₉H₂₂ClN₅) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry. For related pyrazolo[1,5-a]pyrimidines, single-crystal studies reveal planarity of the fused ring system and bond length consistency (C-C mean 1.40 Å) .
How can researchers optimize reaction conditions to improve the yield and purity of this compound?
Level: Advanced
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design can identify interactions between reflux time, solvent polarity, and base concentration .
- Computational Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict energy barriers for cyclization steps. ICReDD’s methods integrate computational screening to narrow optimal conditions (e.g., identifying pyridine as superior to DMSO for azo-coupling) .
- Purification Strategies : Gradient recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/EtOAc eluent) effectively remove byproducts like unreacted diazonium salts .
What strategies are recommended for resolving discrepancies in melting points or spectral data between synthesized batches?
Level: Advanced
Methodological Answer:
- Batch Comparison : Cross-validate melting points with literature (e.g., 233–235°C for analogous 4-chlorophenyl derivatives ). Deviations >5°C suggest impurities or polymorphic forms.
- Spectroscopic Cross-Check : Compare NMR shifts with published data. For example, inconsistent integration ratios for methyl groups may indicate incomplete alkylation .
- HPLC-MS Purity Analysis : Quantify impurities using reverse-phase C18 columns (ACN/water gradient). Detect trace byproducts (e.g., unreacted 3-aminopyrazole) with UV detection at 254 nm .
How can computational methods predict the reactivity or interaction mechanisms of this compound with biological targets?
Level: Advanced
Methodological Answer:
- Molecular Docking : Simulate binding to enzyme active sites (e.g., kinases) using AutoDock Vina. The trifluoromethyl group in related pyrazolo[1,5-a]pyrimidines enhances binding affinity via hydrophobic interactions .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) validate target engagement .
- QSAR Modeling : Correlate substituent electronic properties (Hammett σ constants) with inhibitory activity. For example, electron-withdrawing groups (e.g., Cl) improve kinase inhibition by 20–30% .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Level: Advanced
Methodological Answer:
- Reactor Design : Optimize heat transfer for exothermic steps (e.g., diazonium coupling) using jacketed reactors with controlled cooling .
- Solvent Recovery : Implement distillation systems for pyridine reuse, reducing costs and waste .
- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and ensure consistent intermediate formation during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
